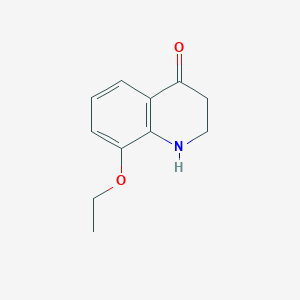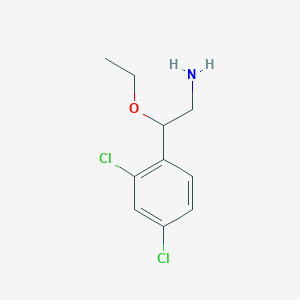
11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine typically involves multi-step organic reactions. The process may start with the preparation of a quinuclidine derivative, followed by cyclization with a benzodiazepine precursor under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic uses due to its psychoactive properties.
Industry: May be used in the production of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action for compounds in the benzodiazepine family typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of GABA, a neurotransmitter that inhibits neuronal activity, leading to sedative and anxiolytic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine may have unique structural features or pharmacological properties that distinguish it from other benzodiazepines. These could include differences in binding affinity, metabolic stability, or therapeutic applications.
Propiedades
Número CAS |
69602-09-1 |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
3,10,13-triazatetracyclo[11.2.2.02,12.04,9]heptadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C14H17N3/c1-2-4-12-11(3-1)15-9-13-14(16-12)10-5-7-17(13)8-6-10/h1-4,10,13,15H,5-9H2 |
Clave InChI |
QKCACOBMNYBGJV-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C3=NC4=CC=CC=C4NCC32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d](/img/structure/B12112172.png)
![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)
![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)



![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)
![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)


